4-(Acetyloxy)-6-amino-2-naphthalenecarboxylic acid ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-amino-, ethyl ester is a complex organic compound with a molecular formula of C15H15NO4 This compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and functional groups including an acetyloxy group, an amino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-amino-, ethyl ester typically involves multiple steps, starting from naphthalene derivatives. One common synthetic route includes:
Nitration: Naphthalene is nitrated to form 4-nitronaphthalene-2-carboxylic acid.
Reduction: The nitro group is reduced to an amino group, yielding 4-amino-2-naphthalenecarboxylic acid.
Acetylation: The amino group is acetylated to form 4-(acetyloxy)-6-amino-2-naphthalenecarboxylic acid.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to produce the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of catalysts to improve yield and reduce reaction times. The esterification step can be carried out using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-amino-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of hydroxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under basic conditions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields hydroxy derivatives.
Substitution: Results in various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-amino-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-amino-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with biological molecules. The amino group can form hydrogen bonds with target proteins, influencing their activity. The naphthalene ring provides a rigid structure that can intercalate with DNA or other macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-hydroxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methyl-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-amino-, ethyl ester is unique due to the presence of both acetyloxy and amino groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and chemical reagents, making it a versatile compound in research and industry.
Properties
IUPAC Name |
ethyl 4-acetyloxy-6-aminonaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-19-15(18)11-6-10-4-5-12(16)8-13(10)14(7-11)20-9(2)17/h4-8H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRWALWPLXMCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)N)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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